4,5-Dichloro-1,3-bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride
Description
4,5-Dichloro-1,3-bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride (CAS: 1435347-23-1) is a halogenated imidazolium salt characterized by bulky 2,6-di(pentan-3-yl)phenyl substituents. Its molecular formula is C₃₅H₅₁Cl₃N₂, with a branched pentan-3-yl group providing significant steric hindrance and enhanced lipophilicity.
Properties
IUPAC Name |
4,5-dichloro-1,3-bis[2,6-di(pentan-3-yl)phenyl]imidazol-1-ium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H51Cl2N2.ClH/c1-9-24(10-2)28-19-17-20-29(25(11-3)12-4)32(28)38-23-39(35(37)34(38)36)33-30(26(13-5)14-6)21-18-22-31(33)27(15-7)16-8;/h17-27H,9-16H2,1-8H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPKNFXZJRFURES-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=C(C(=CC=C1)C(CC)CC)N2C=[N+](C(=C2Cl)Cl)C3=C(C=CC=C3C(CC)CC)C(CC)CC.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H51Cl3N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
606.1 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Catalytic Applications
One of the primary applications of 4,5-Dichloro-1,3-bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride is as a catalyst in various organic reactions. Its unique structure allows it to facilitate several important chemical transformations.
Palladium-Catalyzed Reactions
This compound has been utilized in palladium-catalyzed cross-coupling reactions, particularly in the synthesis of biphenyl derivatives. The presence of the imidazolium chloride allows for enhanced reactivity and selectivity in these processes.
Case Study:
In a study published in Nature Catalysis, researchers demonstrated that using this compound as a catalyst significantly improved yields in Suzuki-Miyaura coupling reactions compared to traditional catalysts. The reaction conditions were optimized to achieve up to 95% yield with minimal by-products .
Hybrid Catalysts
The compound has also been incorporated into hybrid catalysts for olefin metathesis reactions. By combining it with other metal complexes, researchers have reported increased catalytic activity and stability.
Data Table: Performance of Hybrid Catalysts
| Catalyst Composition | Reaction Type | Yield (%) | Conditions |
|---|---|---|---|
| Pd/4,5-Dichloro... | Suzuki-Miyaura | 95 | 100°C, 2h |
| Hybrid (Pd + Imidazolium) | Olefin Metathesis | 90 | Room Temp, 24h |
Material Science Applications
Beyond catalysis, this compound is being explored for its potential use in material science.
Organic Electronics
The unique electronic properties of imidazolium salts make them suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of this compound into polymer matrices has shown promising results in enhancing charge transport properties.
Case Study:
A recent investigation highlighted the use of this compound in the fabrication of OLEDs. Devices fabricated with this compound exhibited improved luminance and efficiency compared to devices using conventional materials .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The compound’s key structural distinction lies in its 2,6-di(pentan-3-yl)phenyl substituents, which differ from related compounds in alkyl chain length and branching. Below is a comparative table of structurally similar imidazolium chlorides:
Steric and Electronic Effects
- Diisopropylphenyl (C₂₉H₃₅Cl₃N₂): Shorter isopropyl groups offer moderate steric bulk, facilitating applications in pharmaceutical synthesis where balanced reactivity and stability are required .
- Di(heptan-4-yl)phenyl (C₄₃H₆₇Cl₃N₂): Longer heptan-4-yl chains maximize lipophilicity, which may improve solubility in nonpolar solvents but reduce catalytic accessibility .
Physicochemical Properties
- Lipophilicity: Increasing alkyl chain length (isopropyl → pentan-3-yl → heptan-4-yl) correlates with higher logP values, impacting solubility and membrane permeability.
- Thermal Stability: Bulkier substituents (e.g., pentan-3-yl) likely enhance thermal stability by restricting molecular motion, a critical factor in high-temperature catalytic processes .
- Synthetic Accessibility: highlights that electron-donating substituents (e.g., alkyl groups) accelerate oxidative condensation reactions, suggesting that pentan-3-yl derivatives may be synthesized more efficiently than nitro- or carbonyl-substituted analogues .
Q & A
Q. What are the optimized synthetic routes for preparing 4,5-Dichloro-1,3-bis(2,6-di(pentan-3-yl)phenyl)-1H-imidazol-3-ium chloride, and how do reaction conditions influence yield?
The synthesis typically involves quaternization of substituted imidazoles. A solvent-free approach at elevated temperatures can reduce reaction times by enhancing reagent contact and thermal efficiency, as demonstrated in modified protocols for analogous imidazolium salts . Key parameters include stoichiometric control of alkylating agents, temperature (60–100°C), and exclusion of moisture. Characterization via NMR should show the NCHN proton resonance at 9–10 ppm, confirming successful salt formation .
Q. How is this compound characterized structurally, and what challenges arise due to its sterically bulky substituents?
X-ray crystallography using programs like SHELXL or SHELXT is critical for resolving its three-dimensional structure. However, the bulky 2,6-di(pentan-3-yl)phenyl groups may lead to disordered crystal packing, requiring high-resolution data and iterative refinement cycles to resolve electron density ambiguities . Complementary techniques like NMR and mass spectrometry are used to verify molecular weight and substituent integrity.
Q. What is the compound’s role in transition-metal catalysis?
It serves as a precursor for N-heterocyclic carbene (NHC) ligands in palladium or iridium complexes. Deprotonation with strong bases (e.g., KO-Bu) generates the reactive carbene, which stabilizes metal centers in cross-coupling reactions. For example, analogous Pd-NHC complexes catalyze C–H activation in aryl halide functionalization .
Advanced Research Questions
Q. How does this compound compare to related imidazolium salts in fluorination reactions, and what mechanistic insights exist?
Similar to PhenoFluor mixtures (derived from 2-chloroimidazolium salts and CsF), it may act as a fluorinating agent via deoxyfluorination. The bulky substituents likely enhance stability by sterically shielding the reactive center, though they may reduce substrate accessibility. Mechanistic studies using NMR or isotopic labeling can track fluorine transfer pathways and competing side reactions (e.g., chloride displacement) .
Q. What computational methods are used to predict the ligand’s electronic and steric effects in catalysis?
Density Functional Theory (DFT) calculates %V (steric bulk) and natural bond orbital (NBO) charges to quantify ligand effects. For instance, IPent-type ligands (with pentan-3-yl groups) exhibit greater steric demand than isopropyl analogs, influencing metal-center geometry and catalytic turnover in C–H functionalization .
Q. How do crystallographic data resolve contradictions in reported catalytic activities of metal complexes derived from this ligand?
Structural discrepancies (e.g., bond lengths, angles) between crystallographic models and DFT-optimized geometries may explain variations in catalytic efficiency. Refinement protocols in SHELXL must account for twinning or partial occupancy caused by flexible alkyl chains, which are common in bulky ligands .
Q. What strategies mitigate stability issues during storage or reaction conditions?
The compound’s hygroscopic nature necessitates anhydrous storage under inert atmospheres (argon/vacuum). In catalytic applications, pre-forming the metal-NHC complex in situ minimizes ligand degradation. Stability studies using TGA/DSC can identify decomposition thresholds and guide handling protocols .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
